

Application Notes & Protocols: Reconstitution of C16 Galactosylceramide in Liposomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C16 Galactosylceramide**

Cat. No.: **B019202**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galactosylceramides (GalCer) are crucial glycosphingolipids that play significant roles in cellular processes, including cell adhesion, proliferation, and signaling. **C16 Galactosylceramide** (d18:1/16:0), characterized by a palmitoyl fatty acid chain, is a key component of myelin sheaths and can serve as a receptor for various pathogens.^[1] Reconstituting C16 GalCer into liposomes provides a powerful tool for studying its biophysical properties in a model membrane environment and for developing targeted drug delivery systems. These application notes provide a detailed protocol for the reconstitution of **C16 Galactosylceramide** into liposomes using the thin-film hydration method followed by extrusion, ensuring the formation of unilamellar vesicles with a defined size distribution.

Quantitative Data Summary

The following table summarizes the physicochemical characteristics of liposomes containing C16-Ceramide at different molar ratios. The data demonstrates the formation of monodisperse liposomes in the 130-140 nm range.

Lipid Composition (molar ratio)	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Reference
POPC:CHOL:C16-Cer (65:25:10)	132 ± 1	0.089	[2]
POPC:CHOL:C16-Cer (55:25:20)	140 ± 2	0.108	[2]

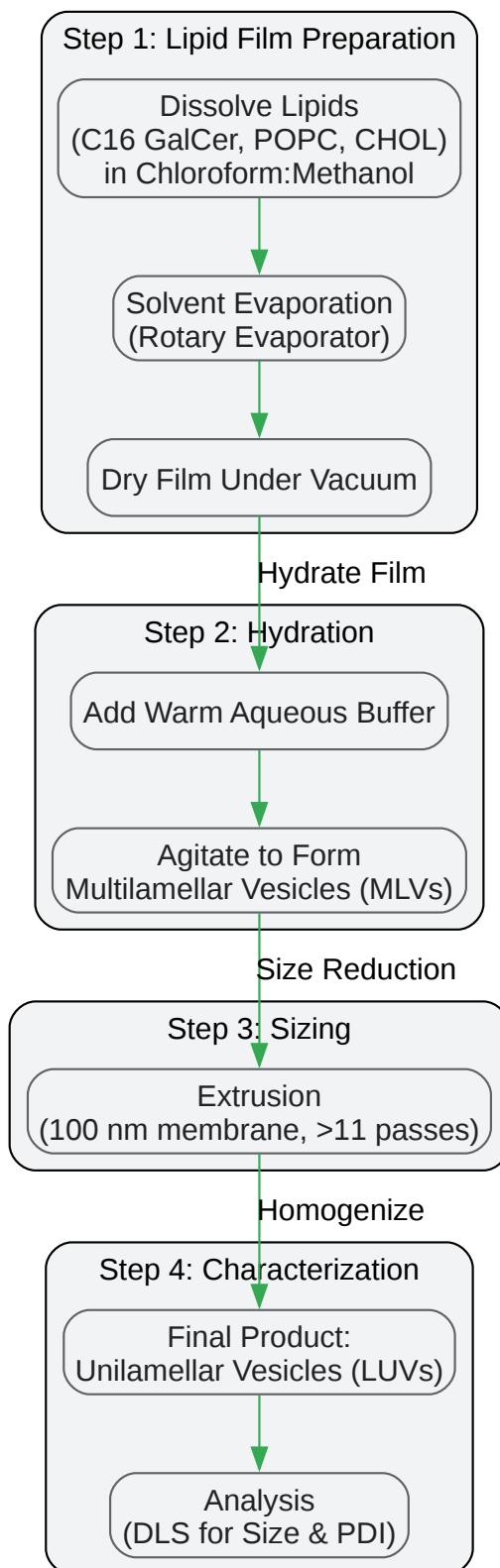
Table 1: Physicochemical properties of C16-Ceramide containing liposomes.

Experimental Protocols

Materials and Reagents:

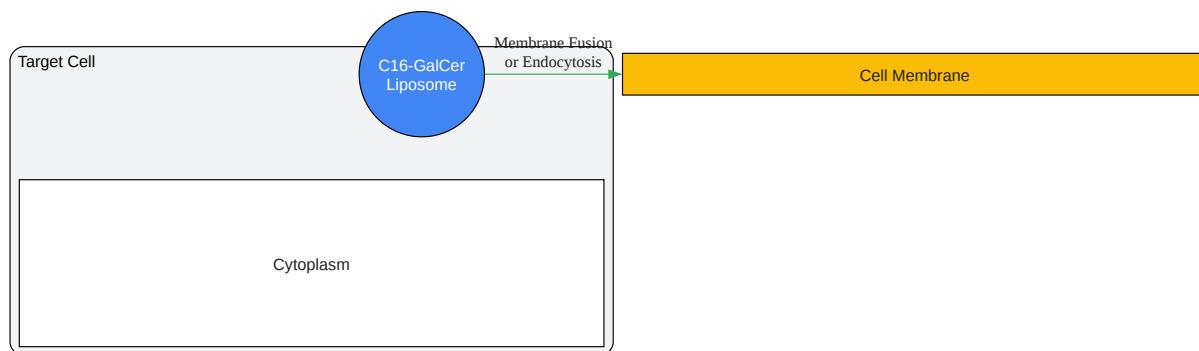
- **C16 Galactosylceramide** (d18:1/16:0)
- 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
- Cholesterol (CHOL)
- Chloroform
- Methanol
- Hydration Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4 or 300 mM Ammonium Sulfate, pH 4.0)[\[3\]](#)[\[4\]](#)
- Round-bottom flask (50 mL)
- Rotary evaporator
- Water bath
- Mini-extruder set
- Polycarbonate membranes (e.g., 100 nm pore size)
- Dynamic Light Scattering (DLS) instrument

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion


This protocol describes the preparation of liposomes containing **C16 Galactosylceramide** using the well-established thin-film hydration method, followed by extrusion to produce unilamellar vesicles of a specific size.[5]

1. Lipid Film Preparation: a. Weigh the desired amounts of **C16 Galactosylceramide**, POPC, and Cholesterol to achieve the target molar ratio (e.g., 65:25:10). b. Dissolve the lipid mixture in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.[3] Ensure the total lipid concentration is between 10-20 mg/mL. c. Attach the flask to a rotary evaporator. d. Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 65°C).[3] e. Evaporate the organic solvent under reduced pressure (e.g., 200 mbar) while rotating the flask to form a thin, uniform lipid film on the inner surface.[3] f. After the film appears dry, continue to apply a vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6]
2. Hydration of the Lipid Film: a. Pre-heat the chosen aqueous hydration buffer to the same temperature as the water bath used for film formation (e.g., 65°C).[6] b. Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or by continued rotation on the evaporator (without vacuum) for at least 1 hour.[3] This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs). The suspension will appear milky or opalescent.
3. Liposome Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Pre-heat the extruder block to the hydration temperature to prevent lipid precipitation. c. Draw the MLV suspension into a gas-tight syringe and place it in the extruder. d. Extrude the liposome suspension by passing it through the membranes 11 to 21 times.[7][8] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs). The suspension should become more translucent. e. The resulting liposome solution can be stored at 4°C.
4. Characterization: a. Determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a

monodisperse population.^[9] b. The zeta potential can also be measured to assess the surface charge and stability of the liposomes.


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **C16 Galactosylceramide** liposome reconstitution.

Conceptual Cellular Interaction

[Click to download full resolution via product page](#)

Caption: Liposomal delivery of **C16 Galactosylceramide** into a cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Reconstitution of C16 Galactosylceramide in Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019202#protocol-for-c16-galactosylceramide-reconstitution-in-liposomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com